Cas no 134029-49-5 (trans-3,4,5,4'-Tetramethoxystilbene)

Technical Introduction: trans-3,4,5,4'-Tetramethoxystilbene trans-3,4,5,4'-Tetramethoxystilbene is a methoxylated stilbene derivative with potential applications in biochemical and pharmaceutical research. Its structural features, including four methoxy groups and a trans-configured double bond, contribute to its stability and reactivity. This compound exhibits notable biological activity, particularly as an antioxidant and anti-inflammatory agent, making it relevant for studies in oxidative stress and cellular signaling pathways. Its high purity and well-defined molecular structure ensure reproducibility in experimental settings. Additionally, its lipophilic nature enhances membrane permeability, facilitating cellular uptake. These properties position it as a valuable tool for investigating stilbene-based therapeutics and mechanistic studies.
trans-3,4,5,4'-Tetramethoxystilbene structure
134029-49-5 structure
Product Name:trans-3,4,5,4'-Tetramethoxystilbene
CAS No:134029-49-5
MF:C18H20O4
MW:300.349005699158
CID:152462
PubChem ID:5388065
Update Time:2025-10-29

trans-3,4,5,4'-Tetramethoxystilbene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxyphenyl)ethenyl]-
    • (Z)-3,4,5,4'-TETRAMETHOXYSTILBENE
    • 1,2,3-trimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene
    • (Z)-1,2,3-Trimethoxy-5-(2-(4-methoxyphenyl)ethenyl)benzene
    • 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene
    • 1,2,3-trimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene
    • 1-Mtpe
    • Benzene, 1,2,3-trimethoxy-5-(2-(4-methoxyphenyl)ethenyl)-, (Z)-
    • (Z)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene
    • (E)-3,4,5,4''''-Tetramethoxystilbene
    • 3,4,5,4/'-Tetramethoxystilbene
    • 3,4,5,4'-tetramethoxy-trans-stilbene
    • 5-[2-(4-Methoxyphenyl)Ethenyl]-1,3-Trimethoxy Benzene
    • 1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
    • 10E-3,4,4',5-tetramethoxystilbene
    • trans-3,4,5,4'-tetramethoxystilbene
    • NSC-631365
    • AC-24228
    • (Z)-1,2,3-Trimethoxy-5-(4-methoxystyryl)benzene
    • MS-24329
    • 134029-62-2
    • EN300-21686167
    • 1,2,3-trimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]Benzene
    • GGFQQRXTLIJXNY-AATRIKPKSA-N
    • NSC631365
    • CHEMBL87982
    • (E)-3,4,5,4'-Tetramethoxystilbene
    • CS-0143458
    • DMU 212
    • DMU-212
    • 134029-49-5
    • AKOS015911629
    • PETHIDINICACID
    • (e)-3,4,5-trimethoxy-4'-methoxystilbene
    • HY-137977
    • 10E-3,4,4'''',5-Tetramethoxystilbene
    • DTXSID501300535
    • SCHEMBL1394054
    • 3,4,5,4'-tetramethoxystilbene
    • BDBM50229491
    • (Z) 3,4',5-TETRAMETHOXYSTILBENE
    • 5-(4-methoxystyryl)-1,2,3-trimethoxybenzene
    • 3,4,4'',5-tetramethoxy-(Z)-stilbene
    • cis-3,4,5,4'-tetramethoxystilbene
    • 10Z-3,4,4'',5-tetramethoxystilbene
    • 1,2,3-Trimethoxy-5-[2-(4-methoxy-phenyl)-vinyl]-benzene
    • SCHEMBL3834841
    • NSC-638499
    • NSC638499
    • BDBM50006677
    • CHEMBL47426
    • PD181080
    • 10Z-3,4,4',5-tetramethoxystilbene
    • 1,2,3-Trimethoxy-5-[(Z)-2-(4-methoxy-phenyl)-vinyl]-benzene
    • trans-3,4,5,4'-Tetramethoxystilbene
    • Inchi: 1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5-
    • InChI Key: GGFQQRXTLIJXNY-WAYWQWQTSA-N
    • SMILES: O(C)C1C(=CC(/C=C\C2C=CC(=CC=2)OC)=CC=1OC)OC

Computed Properties

  • Exact Mass: 300.136159
  • Monoisotopic Mass: 300.136159
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.9
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.117
  • Boiling Point: 444°Cat760mmHg
  • Flash Point: 144.1°C
  • Refractive Index: 1.587

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Additional information on trans-3,4,5,4'-Tetramethoxystilbene

Trans-3,4,5,4'-Tetramethoxystilbene (CAS No. 134029-49-5): An Overview of Its Structure, Properties, and Applications

Trans-3,4,5,4'-Tetramethoxystilbene (CAS No. 134029-49-5) is a synthetic compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structure and potential therapeutic applications. This compound belongs to the stilbene family, a group of naturally occurring and synthetic compounds known for their diverse biological activities.

The structure of trans-3,4,5,4'-tetramethoxystilbene is characterized by a central double bond connecting two benzene rings, with four methoxy groups (-OCH3) attached to the aromatic rings. The trans configuration of the double bond is crucial for its biological activity and stability. The methoxy groups contribute to the compound's lipophilicity and enhance its ability to interact with biological membranes and receptors.

In terms of physical properties, trans-3,4,5,4'-tetramethoxystilbene is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its molecular formula is C18H20O4, and it has a molecular weight of 304.35 g/mol. The compound exhibits strong UV absorption due to the presence of the conjugated double bond and aromatic rings.

Recent research studies have explored the potential therapeutic applications of trans-3,4,5,4'-tetramethoxystilbene. One notable area of interest is its antioxidant activity. Stilbenes are known for their ability to scavenge free radicals and protect cells from oxidative stress. A study published in the Journal of Medicinal Chemistry demonstrated that trans-3,4,5,4'-tetramethoxystilbene effectively inhibits lipid peroxidation and reduces oxidative damage in cellular models.

Beyond its antioxidant properties, trans-3,4,5,4'-tetramethoxystilbene has shown promise in anti-inflammatory applications. Inflammatory diseases such as arthritis and neurodegenerative disorders are characterized by chronic inflammation. Research conducted at the University of California found that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglial cells.

The neuroprotective effects of trans-3,4,5,4'-tetramethoxystilbene have also been investigated. A study published in the Journal of Neurochemistry reported that this compound can protect neurons from oxidative stress-induced cell death by activating the Nrf2 signaling pathway. This pathway plays a crucial role in upregulating antioxidant enzymes and detoxifying enzymes, thereby reducing cellular damage.

In addition to its direct biological activities, trans-3,4,5,4'-tetramethoxystilbene has been studied for its potential as a drug delivery vehicle. The lipophilic nature of the compound allows it to be incorporated into lipid-based nanoparticles or liposomes for targeted drug delivery. This approach can enhance the bioavailability and efficacy of other therapeutic agents while reducing side effects.

The synthesis of trans-3,4,5,4'-tetramethoxystilbene involves several steps that require precise control over reaction conditions to ensure the formation of the desired trans configuration. Common synthetic routes include Wittig reactions or Horner-Wadsworth-Emmons reactions using appropriate phosphonium salts or phosphonates. These methods allow for high yields and purity levels suitable for both research and industrial applications.

The safety profile of trans-3,4,5,4'-tetramethoxystilbene is an important consideration for its use in therapeutic applications. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, trans-3,4,5,4'-tetramethoxystilbene (CAS No. 134029-49-5) is a promising compound with a wide range of potential applications in medicine and biotechnology. Its unique structure confers multiple biological activities that make it an attractive candidate for further development as a therapeutic agent or drug delivery platform. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses.

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